molecular formula C11H20ClN B132081 3-Methyladamantan-1-amine hydrochloride CAS No. 33103-93-4

3-Methyladamantan-1-amine hydrochloride

Cat. No. B132081
CAS RN: 33103-93-4
M. Wt: 201.73 g/mol
InChI Key: WITBNCXKULHPMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives can be complex, involving multiple steps and specific conditions. Paper describes the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a precursor to trifluoroamantadine. This process involves the electrochemical fluorination of methyl adamantane-1-carboxylate in a pyridine–5HF medium under constant current conditions. The product is then extracted, and the reaction medium is recycled for repeated use. Paper details an efficient synthesis of 1-aminoadamantane derivatives through aza-Prins cyclization of oximes derived from 1,3-adamantanediol. This method yields various 3-substituted 1-(alkoxyamino)adamantanes, which upon reduction, provide access to 1-aminoadamantane and chiral 2,5-disubstituted derivatives.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a rigid, three-dimensional framework that resembles the diamond lattice. This structure is responsible for the high thermal stability and low reactivity of these compounds. While the papers do not directly analyze the molecular structure of 3-methyladamantan-1-amine hydrochloride, the synthesis methods described suggest that the adamantane core is functionalized with different substituents, which can influence the overall properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives typically require specific conditions due to the stability of the adamantane cage. In paper , the electrochemical fluorination is a key reaction that introduces fluorine atoms into the adamantane structure. In paper , the aza-Prins cyclization is a crucial step for constructing the adamantane framework with nitrogen-containing substituents. These reactions are significant for the synthesis of various adamantane derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

Adamantane derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure and substituents. The cage-like structure contributes to their high melting points, low solubility in water, and resistance to thermal and chemical degradation. The specific properties of 3-methyladamantan-1-amine hydrochloride would depend on the presence of the methyl and amine groups, as well as the hydrochloride salt form, which could affect its solubility, reactivity, and potential biological activity.

Scientific Research Applications

Synthesis and Derivatives

3-Methyladamantan-1-amine hydrochloride has been the focus of research mainly in the synthesis of various derivatives. For instance, the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, characterized through various methods, demonstrates the compound's versatility in chemical synthesis (Anderson, Burks, & Harruna, 1988). Additionally, the synthesis of 2-alkoxypentan-3-amine hydrochloride showcases the process of transforming ethyl lactate and halogenated hydrocarbons into medically significant intermediates (Zhang Ping-rong, 2009).

Biological and Medical Applications

The biological applications of this compound are also notable. A study focused on a novel N-methyladamantan-1-amine derivative (Bucolo et al., 2006) highlights its potential as a neuroprotective agent in retinal degeneration, indicating its applicability in medical treatments.

Chemical and Physical Properties

In exploring the chemical and physical properties of 3-methyladamantan-1-amine hydrochloride, research has delved into its role in various chemical reactions. For instance, the study of hydride transfer reactions involving substituted adamantyl cations (Cuddy et al., 1972) provides insights into its chemical behavior, which is crucial for understanding its broader applications in chemistry.

Environmental and Industrial Applications

In environmental and industrial contexts, research has explored the compound's role in processes like CO2 capture. A study comparing different amine solvents, including 1,5-diamino-2-methylpentane, for CO2 capture in a water-gas shift process plant (Nwaoha et al., 2019) demonstrates its potential in environmental applications.

Safety And Hazards

The safety information for 3-Methyladamantan-1-amine hydrochloride indicates that it may cause skin irritation and serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-methyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITBNCXKULHPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyladamantan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Leonova, MY Skomorokhov, IK Moiseev… - Russian Journal of …, 2015 - Springer
A one-pot procedure has been proposed for the synthesis of amines directly from cage hydrocarbons. A number of cage amines have been synthesized by treatment of adamantane, its …
Number of citations: 26 link.springer.com

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